6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, involves enamine alkylation and dehydrating condensation reactions, followed by subsequent elimination processes. These methods yield compounds with aromatic characteristics and a diatropic pi-system, indicating the complexity and potential of pyrrolidine-based syntheses (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
Pyrrolidine derivatives exhibit diverse molecular structures, including the presence of aromatic molecules and a diatropic pi-system, as evidenced by their NMR spectra. The study of these structures is essential for understanding the chemical behavior and potential applications of these compounds (Mitsumoto & Nitta, 2004).
Chemical Reactions and Properties
Pyrrolidine derivatives can participate in autorecycling oxidation reactions of amines and alcohols, producing carbonyl compounds with high efficiency, especially under photoirradiation conditions. This reactivity showcases the utility of pyrrolidine compounds in synthetic organic chemistry (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various chemical processes. However, specific data on "6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid" requires further research within the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and acidity or basicity, play a significant role in the application and handling of pyrrolidine derivatives. Their ability to undergo oxidation reactions and form stable compounds under photoirradiation is a notable chemical property (Mitsumoto & Nitta, 2004).
Scientific Research Applications
Synthesis and Structural Studies : The synthesis and structural analysis of similar compounds, such as zwitterionic ω-(1-pyrrolidine)alkanocarboxylic acids, have been conducted, with studies focusing on their IR and NMR spectra. These studies provide insights into the interactions within the molecule and the configuration of the pyrrolidine ring (Dega-Szafran & Przybylak, 1997).
Catalytic Applications : Research has been done on the use of pyrrolidine-based catalysts for synthetic chemistry, such as in the enantioselective synthesis of alpha-aminooxy carbonyl compounds via enamine intermediates. This demonstrates the potential of pyrrolidine derivatives in facilitating selective chemical reactions (Momiyama et al., 2004).
Chemical Transformations : Studies have explored the chemical transformations involving pyrrolidine derivatives. For example, the condensation of pyrrolidine enamines with other compounds has been investigated, leading to the synthesis of various novel compounds, indicating the versatility of pyrrolidine derivatives in chemical synthesis (Stetter et al., 1970).
Cyclization Reactions : Pyrrolidine derivatives have been used in palladium-catalyzed cyclization reactions. These studies highlight the role of such compounds in facilitating complex organic transformations, which are crucial in synthetic chemistry (Yoon & Cho, 2015).
Organocatalysis : The use of pyrrolidine derivatives in organocatalysis has been researched, particularly in reactions like the Michael addition of cyclohexanone to nitroolefins. This showcases their potential as organocatalysts in producing high-yield and stereoselective organic compounds (Singh et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWEFPNGDBSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC=CCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349414 | |
Record name | 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid | |
CAS RN |
355830-81-8 | |
Record name | 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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